

# chemical and physical properties of 2-Acetyl-5-norbornene

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## Compound of Interest

Compound Name: 2-Acetyl-5-norbornene

Cat. No.: B104537

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An In-depth Technical Guide to **2-Acetyl-5-norbornene**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Acetyl-5-norbornene** (CAS No. 5063-03-6) is a bicyclic ketone that serves as a valuable intermediate in organic synthesis.[1][2] It is notable for its existence as a mixture of endo and exo stereoisomers, which influences its reactivity and the properties of its derivatives. This document provides a comprehensive overview of the chemical and physical properties of **2-Acetyl-5-norbornene**, detailed experimental protocols for its synthesis and characterization, and a summary of its known applications and safety considerations.

## Chemical and Physical Properties

**2-Acetyl-5-norbornene** is typically encountered as a colorless to light yellow liquid.[1] It is a combustible liquid and is classified as harmful if swallowed.[3] The compound's properties are largely dictated by the bicyclo[2.2.1]heptene core structure, which imparts significant ring strain and unique reactivity.

## General Properties

The fundamental identifiers and molecular characteristics of **2-Acetyl-5-norbornene** are summarized below.

Property	Value	Reference
CAS Number	5063-03-6	[1][4]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O	[4][5]
Molecular Weight	136.19 g/mol	[3][4]
IUPAC Name	1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone	[3]
Synonyms	5-Acetyl-2-norbornene, Methyl 5-norbornen-2-yl ketone	[3][4][6]
Isomeric Form	Mixture of endo and exo isomers	

## Physical and Spectroscopic Data

Key physical constants and handling information are critical for laboratory use.

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[1]
Density	1.005 g/mL at 25 °C	[1]
Boiling Point	84-86 °C at 18 mmHg	[1]
Refractive Index (n <sub>20</sub> /D)	1.484	[1]
Flash Point	62 °C (143.6 °F) - closed cup	
Storage Class	10 - Combustible liquids	

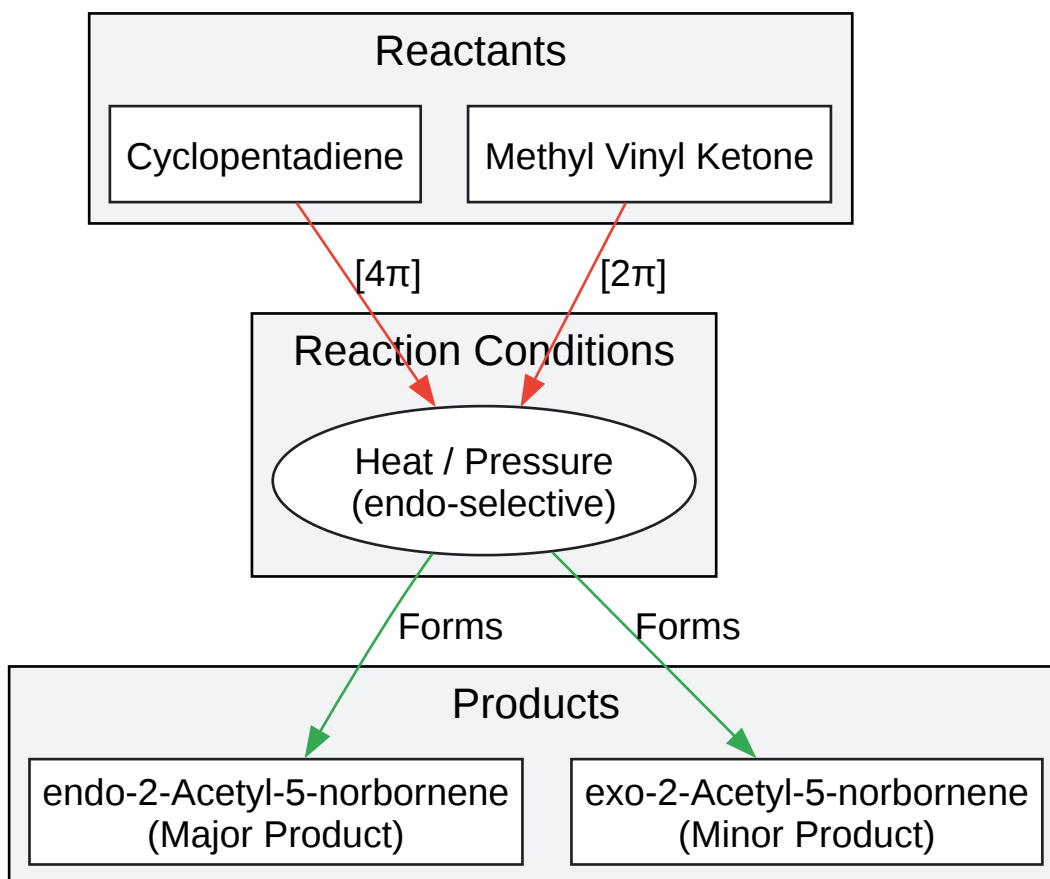
## Synthesis and Reactivity

The primary route to **2-Acetyl-5-norbornene** is the Diels-Alder reaction. The resulting product is typically a mixture rich in the thermodynamically less stable endo isomer, which can be converted to the exo isomer through epimerization.

## Diels-Alder Synthesis Workflow

The synthesis involves a [4+2] cycloaddition between cyclopentadiene and methyl vinyl ketone. This reaction is known to be endo-selective.[7]

### Diels-Alder Synthesis of 2-Acetyl-5-norbornene



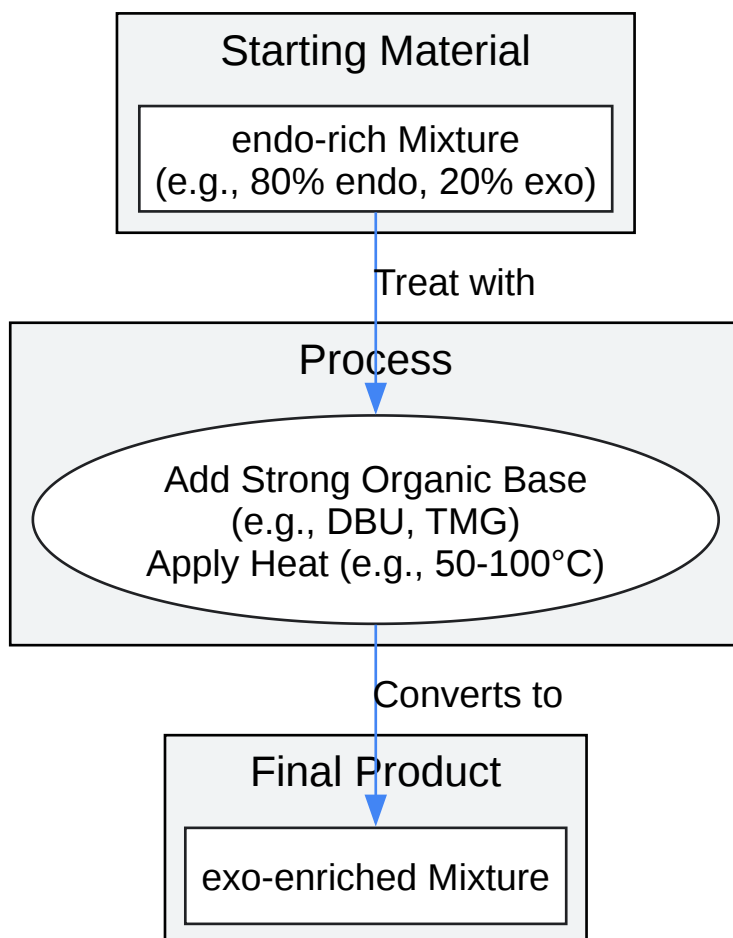
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Diels-Alder synthesis pathway.

## Base-Catalyzed Isomerization (Epimerization)

The endo-rich product mixture can be isomerized to favor the thermodynamically more stable exo isomer. This is typically achieved using a strong organic base.

## Base-Catalyzed Epimerization



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Workflow for endo-to-exo isomerization.

## Experimental Protocols

### Synthesis of 2-Acetyl-5-norbornene (endo-rich)

This protocol is based on the principles of the Diels-Alder reaction.

- Preparation: In a sealed pressure vessel equipped with a magnetic stir bar, add methyl vinyl ketone (1.0 equivalent).
- Reactant Addition: Cool the vessel to 0°C and slowly add freshly cracked cyclopentadiene (1.1 equivalents).

- Reaction: Seal the vessel and allow it to warm to room temperature. Stir the mixture for 12-24 hours. The reaction is exothermic and may require initial cooling to control the rate.
- Work-up: After the reaction is complete (monitored by GC or TLC), remove any unreacted starting material under reduced pressure.
- Purification: The crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation (e.g., 84-86 °C at 18 mmHg).<sup>[1]</sup>

## Protocol for exo-Isomer Enrichment

This procedure describes the epimerization of the endo-rich product.<sup>[8]</sup>

- Setup: In a round-bottom flask equipped with a stirrer, thermometer, and nitrogen inlet, charge the endo-rich **2-acetyl-5-norbornene** (1.0 equivalent).
- Catalyst Addition: Under a nitrogen atmosphere, add a catalytic amount of a strong, non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N-methylpyrrolidine (e.g., 2.5-5 mol%).<sup>[1][8]</sup>
- Isomerization: Heat the reaction mixture in a thermostatic bath. The reaction can be performed stepwise at increasing temperatures (e.g., 50°C, 70°C, 100°C) for several hours at each step to promote isomerization.<sup>[1][8]</sup>
- Monitoring: The exo/endo ratio should be monitored periodically using gas chromatography (GC).
- Purification: Once the desired isomeric ratio is achieved, the catalyst can be removed by washing with a dilute acid solution followed by water. The organic product is then dried and can be re-purified by vacuum distillation.

## Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of **2-Acetyl-5-norbornene**.

Technique	Key Features and Observations	Reference
IR Spectroscopy	Strong, sharp absorption band around $1715\text{ cm}^{-1}$ corresponding to the ketone C=O stretching vibration. Additional peaks for alkyl C-H stretching are also present.	<a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a>
$^1\text{H}$ NMR Spectroscopy	Complex spectrum due to the presence of endo and exo isomers. Characteristic signals include olefinic protons of the norbornene ring, protons alpha to the carbonyl group, and the methyl protons of the acetyl group (singlet).	<a href="#">[11]</a>
Mass Spectrometry (EI)	The mass spectrum shows a molecular ion peak ( $\text{M}^+$ ) at $m/z = 136$ . A prominent fragment is often observed from alpha-cleavage, resulting in an acylium ion at $m/z = 43$ ( $\text{CH}_3\text{CO}^+$ ), which is frequently the base peak.	<a href="#">[4]</a> <a href="#">[10]</a> <a href="#">[12]</a>

## Applications

**2-Acetyl-5-norbornene** is primarily used as a chemical intermediate.

- **Synthesis of Derivatives:** It is a precursor for synthesizing compounds like 2-acetylnorbornyl isothiocyanates.[\[1\]](#)
- **Polymer Science:** As a derivative of norbornene, it has potential as a monomer or comonomer in the production of specialty polymers for electronic and optical materials, where the properties of the exo isomer are often superior.[\[8\]](#)

## Safety and Handling

Proper safety precautions are mandatory when handling **2-Acetyl-5-norbornene**.

- Hazards: The compound is a combustible liquid and is harmful if swallowed (Acute Tox. 4 Oral).[3] Its toxicological properties have not been fully investigated.[6]
- Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[6] Use spark-proof tools and explosion-proof equipment.[6]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6]

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